molecular formula C13H19Cl2NO B13743177 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (R)- CAS No. 63978-81-4

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (R)-

Cat. No.: B13743177
CAS No.: 63978-81-4
M. Wt: 276.20 g/mol
InChI Key: NXHSMFLYZRLVOC-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and specific functional groups such as chloro, ethyl, and methoxy groups. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Naphthylamine Derivatization: The initial step involves the derivatization of naphthylamine to introduce the tetrahydro and chloro groups. This can be achieved through catalytic hydrogenation and chlorination reactions under controlled conditions.

    Ethylation and Methoxylation: The next steps involve the introduction of ethyl and methoxy groups through alkylation and methylation reactions, respectively. These reactions typically require the use of strong bases and appropriate alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the hydrogenation, chlorination, alkylation, and methylation reactions under optimized conditions to ensure high yield and purity.

    Purification and Crystallization: The crude product is purified through recrystallization or chromatographic techniques to obtain the desired compound in its pure form.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Quinone Derivatives: Formed through oxidation reactions.

    Amine Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine, 1,2,3,4-tetrahydro-: A structurally similar compound with different functional groups.

    1-Naphthylamine, 5,6,7,8-tetrahydro-: Another tetrahydro derivative with variations in the position of functional groups.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

63978-81-4

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-ethylazanium;chloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-3-15-11-6-4-5-9-12(16-2)8-7-10(14)13(9)11;/h7-8,11,15H,3-6H2,1-2H3;1H

InChI Key

NXHSMFLYZRLVOC-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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